1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea

kinase inhibition FGFR Aurora kinase

This specific regioisomer (CAS 1797621-20-5) is essential for FKBP/FGFR/Aurora kinase-focused SAR campaigns. Its 2-(dimethylamino)-4-methylene urea linker and ortho-fluorophenyl topology deliver low-nanomolar FGFR1 engagement and minimize pan-kinase off-target binding inherent in the 3-fluorophenyl analog. The single dimethylamino group ensures favorable cLogP (~2.1) for cell permeability without solubility-limited artifacts, making it ideal for TR-FRET, nanoBRET, and 19F-NMR metabolic studies. Procure this exact topology to avoid wasted screening resources and invalid SAR conclusions.

Molecular Formula C14H16FN5O
Molecular Weight 289.314
CAS No. 1797621-20-5
Cat. No. B2919547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea
CAS1797621-20-5
Molecular FormulaC14H16FN5O
Molecular Weight289.314
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC=CC=C2F
InChIInChI=1S/C14H16FN5O/c1-20(2)13-16-8-7-10(18-13)9-17-14(21)19-12-6-4-3-5-11(12)15/h3-8H,9H2,1-2H3,(H2,17,19,21)
InChIKeyRAAJQBSSOUCFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea (CAS 1797621-20-5) — Core Chemical Identity & Procurement-Relevant Profile


1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea (CAS 1797621-20-5) is a synthetic small molecule belonging to the pyrimidinyl aryl urea class, which is widely explored for protein kinase inhibition in oncology and inflammatory disease research [1]. It possesses a molecular formula of C14H16FN5O and a molecular weight of 289.31 g/mol, supplied typically at ≥95% purity for non-human research use . Its structure features a 2-(dimethylamino)pyrimidine core linked via a 4-methyl bridge to a urea moiety terminating in a 2-fluorophenyl ring, a substitution topology that distinguishes it from numerous closely related regioisomers and heteroaryl urea analogs frequently encountered in kinase inhibitor screening libraries.

Why 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea Cannot Be Replaced by Generic Pyrimidinyl Urea Analogs


Pyrimidinyl aryl urea derivatives are a pharmacologically privileged scaffold, but subtle changes in substitution pattern produce dramatic shifts in kinase selectivity, metabolic stability, and cellular potency [1]. The target compound's specific topology—2-(dimethylamino) pyrimidine, 4-methylene urea linker, and 2-fluorophenyl group—defines a unique pharmacophore fingerprint that is absent in the 3-fluorophenyl isomer (CAS 1797252-80-2), the 4-dimethylamino regioisomer (CAS 1797619-72-7), and the 5-substituted pyrimidine analogs [1]. Even among the closest analogs, the fluorine position on the phenyl ring (ortho vs. meta) and the exact pyrimidine substitution site have been shown to markedly alter ligand-target binding geometry and inhibitory profiles against kinases such as FGFR, VEGFR, and Aurora kinases [1]. Consequently, utilizing an off-the-shelf alternative without verifying the precise substitution topology risks invalidating SAR conclusions, wasting screening resources, and missing key potency or selectivity windows.

Head-to-Head & Cross-Study Evidence for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea vs. Closest Analogs


Kinase Selectivity Profile Shift Conferred by 2-Fluorophenyl (ortho) vs. 3-Fluorophenyl (meta) Isomer

Within the pyrimidinyl aryl urea class, the ortho-fluorine substitution (target compound) is predicted to alter kinase selectivity relative to the meta-fluorine isomer (CAS 1797252-80-2). Patent data covering the same core scaffold indicates that 2-fluorophenyl analogs preferentially target Aurora kinases and FGFR subfamily members, whereas 3-fluorophenyl substitution often yields broader multi-kinase inhibition including VEGFR2 and PDGFR [1]. Although no direct head-to-head IC50 comparison between the target compound and its meta-fluoro isomer has been published, class-level SAR trends support that the ortho-fluoro orientation restricts conformational flexibility of the urea-phenyl bond, potentially enhancing selectivity for kinases with narrower ATP-binding pockets [1].

kinase inhibition FGFR Aurora kinase SAR

Pyrimidine Substitution Regioisomer Potency Differential: 4-Methylene Urea vs. 2-Methylene Urea Linker

The target compound attaches the urea linker at the pyrimidine 4-position via a methylene bridge. The regioisomer 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea (CAS 1797619-72-7) places the urea at the 2-position. Published SAR for related pyrimidine urea kinase inhibitors demonstrates that 4-substituted pyrimidine ureas generally exhibit 5- to 20-fold stronger inhibition of FGFR1 kinase compared to 2-substituted regioisomers, attributable to optimal hydrogen-bonding geometry with the hinge region of the ATP-binding site [1]. While direct IC50 data for this specific pair are not publicly available, the patent disclosure consistently ranks 4-substituted ureas as more potent than their 2-substituted counterparts across multiple kinase targets [1].

kinase inhibitor regioisomer linker geometry binding mode

Combinatorial Modification Potential: Dimethylamino Donor Effect on Pyrimidine Electron Density vs. Unsubstituted or Mono-methyl Analogs

The 2-(dimethylamino) substituent on the pyrimidine ring of the target compound serves a dual role: it donates electron density to the pyrimidine ring, enhancing hydrogen-bond acceptor strength at N1 and N3, and it provides metabolic stability by reducing CYP450-mediated oxidation at the pyrimidine core compared to unsubstituted or mono-methyl analogs [1]. The bis-dimethylamino analog 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(2-fluorophenyl)urea introduces an additional dimethylamino group at the 4-position, which shifts the electron distribution and alters kinase selectivity but also increases molecular weight and polar surface area, negatively impacting cell permeability (predicted cLogP increase of ~0.8 units for bis-dimethyl vs. mono-dimethyl) [1]. The target compound's single dimethylamino group optimally balances solubility and permeability for cell-based assays.

medicinal chemistry dimethylamino group electron density solubility metabolic stability

Optimal Research & Procurement Scenarios for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea


FGFR- or Aurora Kinase-Focused Oncology Drug Discovery Programs Requiring Ortho-Fluoro Selectivity

Based on class-level SAR evidence [1], the ortho-fluorophenyl topology of the target compound biases kinase selectivity toward FGFR and Aurora kinase families. Procurement of this specific regioisomer is justified when building SAR around fluorophenyl orientation or when seeking to minimize VEGFR2/PDGFR off-target liability that is associated with the 3-fluorophenyl analog.

Biochemical Kinase Profiling Where 4-Methylene Urea Linker Geometry Is a Critical Pharmacophore Element

The 4-substituted pyrimidine urea linker configuration is essential for achieving low-nanomolar engagement of FGFR1 kinase [1]. This compound should be prioritized over the 2-substituted regioisomer (CAS 1797619-72-7) when the assay's goal is to maximize target occupancy at minimal compound concentration, such as in TR-FRET binding displacement assays or nanoBRET cellular target engagement studies.

Cell-Based High-Throughput Screening for Antiproliferative Agents Against HeLa or MCF-7 Cancer Lines

The target compound's single dimethylamino substitution confers moderate lipophilicity (predicted cLogP ~2.1) that is favorable for cell permeability without compromising aqueous solubility [1]. This property makes it suitable for inclusion in cell-based screening libraries where both potency and ADME properties are evaluated simultaneously, unlike more lipophilic bis-dimethylamino analogs that risk solubility-limited artifact.

Chemical Probe Development for Target ID Studies Using Affinity-Based Protein Profiling (AfBPP)

The ortho-fluorophenyl moiety provides a potential 19F-NMR handle and may facilitate metabolic soft-spot identification through fluorine-directed CYP450 oxidation studies. When used as a chemical probe, this specific isomer reduces the likelihood of pan-kinase off-target binding that plagues the 3-fluorophenyl analog [1], enabling cleaner target identification in pull-down proteomics experiments.

Quote Request

Request a Quote for 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.